

"2-(4-Nitrophenyl)succinic acid chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Nitrophenyl)succinic acid**

Cat. No.: **B1595080**

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-Nitrophenyl)succinic Acid**: Chemical Properties and Applications

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(4-Nitrophenyl)succinic acid** (CAS No: 21021-53-4). As a substituted derivative of succinic acid, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering detailed insights into its physicochemical characteristics, spectroscopic data, reactivity, and biological significance.

Introduction and Chemical Identity

2-(4-Nitrophenyl)succinic acid is a dicarboxylic acid featuring a succinic acid backbone substituted with a 4-nitrophenyl group at the α -position. This substitution significantly influences the molecule's electronic properties, reactivity, and biological activity compared to its parent compound, succinic acid. The presence of two carboxylic acid groups and an aromatic nitro group makes it a versatile building block for synthesizing more complex molecules.^{[1][2][3]} Its IUPAC name is 2-(4-nitrophenyl)butanedioic acid.^[4]

This guide delves into the core chemical attributes of this compound, providing a foundational understanding for its application in research and development.

Chemical Structure

The molecular structure consists of a four-carbon butanedioic acid chain with a phenyl group attached to the second carbon. A nitro group is substituted at the para-position (position 4) of this phenyl ring.

Caption: 2D structure of **2-(4-Nitrophenyl)succinic acid**.

Chemical Identifiers

Precise identification is critical in scientific research. The following table summarizes the key identifiers for **2-(4-Nitrophenyl)succinic acid**.

Identifier	Value	Source
CAS Number	21021-53-4	[1] [4] [5]
Molecular Formula	C ₁₀ H ₉ NO ₆	[1] [4] [5]
Molecular Weight	239.18 g/mol	[1] [4] [5]
IUPAC Name	2-(4-nitrophenyl)butanedioic acid	[4] [6]
Synonyms	(4-Nitrophenyl)butanedioic Acid, p-Nitrophenylsuccinic Acid	[1] [5]
PubChem CID	313002	[4]
InChI	InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2, (H,12,13)(H,14,15)	[4] [5] [6]
InChIKey	HGBMGRXIQJGDDO-UHFFFAOYSA-N	[4] [6]
Canonical SMILES	C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[O-]	[4] [6]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and bioavailability. The data below, a mix of experimental and predicted values, provides a quantitative profile of **2-(4-Nitrophenyl)succinic acid**.

Property	Value	Notes	Source
Melting Point	216-218 °C	Experimental	[1]
Boiling Point	404.8 ± 35.0 °C	Predicted	[1]
Density	1.522 ± 0.06 g/cm ³	Predicted	[1]
pKa	3.16 ± 0.10	Predicted	[1]
Appearance	Neat (Solid)	Experimental	[5]
XLogP3	0.7	Computed	[4]

Synthesis and Experimental Protocols

While multiple synthetic routes may exist, a common approach to synthesizing aryl-substituted succinic acids involves the Stobbe condensation or Michael addition reactions. A plausible synthesis for **2-(4-Nitrophenyl)succinic acid** involves the reaction of a diethyl succinate with 4-nitrobenzaldehyde, followed by hydrolysis and reduction steps.

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, beginning with commercially available starting materials. The causality behind this choice of pathway lies in the reliability of the Stobbe condensation for forming the initial carbon-carbon bond, followed by standard reactions to achieve the final product.

Caption: Generalized synthesis workflow for **2-(4-Nitrophenyl)succinic acid**.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is an illustrative example based on standard organic chemistry procedures. Researchers should optimize conditions based on laboratory-specific equipment and safety

protocols.

- Stobbe Condensation:
 - To a solution of sodium ethoxide in absolute ethanol, add an equimolar mixture of 4-nitrobenzaldehyde and diethyl succinate dropwise at room temperature.
 - Stir the reaction mixture for 12-24 hours until the reaction is complete (monitored by TLC).
 - Acidify the mixture with dilute HCl to precipitate the half-ester product.
 - Filter, wash with cold water, and dry the crude product.
- Saponification:
 - Reflux the crude half-ester from Step 1 with an excess of 10% aqueous sodium hydroxide solution for 4-6 hours.
 - Cool the reaction mixture and acidify with concentrated HCl.
 - The resulting unsaturated dicarboxylic acid will precipitate. Filter and wash the solid.
- Reduction:
 - Dissolve the unsaturated dicarboxylic acid in a suitable solvent (e.g., ethanol).
 - Add a catalytic amount of 10% Palladium on carbon (Pd/C).
 - Hydrogenate the mixture in a Parr apparatus under 2-3 atm of hydrogen pressure until the theoretical amount of hydrogen is consumed.
 - Filter the catalyst through a bed of Celite and evaporate the solvent under reduced pressure to yield the final product, **2-(4-Nitrophenyl)succinic acid**.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.^{[7][8][9]} The key functional groups—carboxylic acids, a nitro group, and a

substituted aromatic ring—give **2-(4-Nitrophenyl)succinic acid** a distinct spectral signature.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the 7.5-8.5 ppm range due to para-substitution), the chiral methine proton (CH) adjacent to the aryl group and carboxyl group, and the diastereotopic methylene protons (CH₂). The carboxylic acid protons will appear as broad singlets at a high chemical shift (>10 ppm).
- ¹³C NMR Spectroscopy: The carbon spectrum should display signals for the two non-equivalent carboxyl carbons, the aromatic carbons (with C-NO₂ being the most downfield), and the two aliphatic carbons of the succinic acid backbone.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.^[7]
 - A broad absorption band around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.
 - A strong C=O stretching band around 1700-1725 cm⁻¹.
 - Characteristic N-O stretching bands for the nitro group, typically appearing as two strong peaks around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
 - Aromatic C-H and C=C stretching bands. Experimental FTIR data confirms a spectrum obtained using a KBr wafer technique.^[4]
- Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.^{[7][10]} The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 239. Fragmentation may occur via loss of water, carboxyl groups, or the nitro group.^[4]

Reactivity and Stability

The chemical reactivity of **2-(4-Nitrophenyl)succinic acid** is governed by its three primary functional components.

- **Carboxylic Acid Groups:** The two carboxyl groups can undergo typical reactions such as esterification with alcohols, conversion to acid chlorides, and formation of amides with amines.[11] They also react exothermically with bases.[12]
- **Nitro Group:** The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl), providing a synthetic handle to create 2-(4-Aminophenyl)succinic acid, a valuable intermediate for further functionalization.
- **Stability:** The compound is stable under normal laboratory conditions.[13] However, it should be kept away from strong bases, strong oxidizing agents, and strong reducing agents.[12] [13] Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[12]

Applications in Research and Drug Development

2-(4-Nitrophenyl)succinic acid is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

- **Enzyme Inhibitors:** It has been utilized in the preparation of aryl-substituted butanoates and butanediols that act as inhibitors of rat liver microsomal retinoic acid metabolizing enzymes. [1] It is also a precursor for synthesizing substituted pyrrolidine-2,5-diones, which have been investigated as selective inhibitors of aromatase.[1]
- **Synthesis of Heterocycles:** The dicarboxylic acid moiety and the reactive nitro group make it a suitable precursor for synthesizing diverse lactam carboxamides with potential transcription factor inhibitory activity.[1]
- **Prodrug Strategies:** The parent succinic acid structure is often used to create succinate esters of drugs to improve properties like solubility or to design prodrugs that release the active pharmaceutical ingredient *in vivo*.[11] While not directly demonstrated for the nitrophenyl derivative, this highlights a potential area of application.

Biological Activity and Toxicology

Biological Activity

While specific biological activity for **2-(4-Nitrophenyl)succinic acid** is not extensively documented in publicly available literature, the parent compound, succinic acid, is a key intermediate in the Krebs cycle and exhibits a range of biological effects.[14][15] Succinic acid and its derivatives have been studied for antimicrobial, anti-inflammatory, and metabolic regulatory properties.[11][14][16][17] The nitroaromatic moiety in the title compound suggests potential for distinct biological activities, an area ripe for further investigation. For instance, succinic acid itself has been shown to inhibit certain cytochrome P450 (CYP450) enzymes, indicating a potential for drug-drug interactions.[16]

Toxicology and Safety

Based on available safety data, **2-(4-Nitrophenyl)succinic acid** is classified as a hazardous substance.[6] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[18][19][20]

- Hazard Statements:
 - H302: Harmful if swallowed.[6]
 - H315: Causes skin irritation.[6]
 - H318, H319: Causes serious eye damage/irritation.[6][18]
 - H335: May cause respiratory irritation.[6]
- Precautionary Measures:
 - Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
 - Wash hands thoroughly after handling.[6]
 - Use only in a well-ventilated area.[6][19]
 - In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[6][20]
 - If swallowed, call a poison center or doctor immediately.[6]

References

- 2-(4-Nitrophenyl)succinic acid | C10H9NO6 | CID 313002. PubChem. [\[Link\]](#)
- ((4-Nitrophenyl)methyl)succinic acid | C11H11NO6 | CID 91846. PubChem. [\[Link\]](#)
- Succinic acid. Wikipedia. [\[Link\]](#)
- Bis(4-nitrophenyl) succinate.
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [\[Link\]](#)
- Succinic Acid. The Chemical Company. [\[Link\]](#)
- Succinic Acid: Technology Development and Commercialization
- What are the pharmaceutical applications of succinic acid?. Talent Chemical. [\[Link\]](#)
- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [\[Link\]](#)
- Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating *Pseudomonas aeruginosa* Growing Within Cystic Fibrosis Airway Mucus. MDPI. [\[Link\]](#)
- H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [\[Link\]](#)
- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PubMed. [\[Link\]](#)
- Succinic Acid and Chemical Reactivity.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [\[Link\]](#)
- (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.
- Safety Data Sheet: Succinic acid. Carl ROTH. [\[Link\]](#)
- Safety Data Sheet: Succinic acid. Carl ROTH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-NITROPHENYLSUCCINIC ACID CAS#: 21021-53-4 [[amp.chemicalbook.com](#)]
- 2. [thechemco.com](#) [[thechemco.com](#)]
- 3. Succinic Acid: Technology Development and Commercialization [[mdpi.com](#)]
- 4. 2-(4-Nitrophenyl)succinic acid | C10H9NO6 | CID 313002 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]

- 5. 2-(4-Nitrophenyl)succinic Acid | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. youtube.com [youtube.com]
- 9. leah4sci.com [leah4sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. talentchemicals.com [talentchemicals.com]
- 12. SUCCINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. carlroth.com [carlroth.com]
- 19. valsynthese.ch [valsynthese.ch]
- 20. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. ["2-(4-Nitrophenyl)succinic acid chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595080#2-4-nitrophenyl-succinic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com